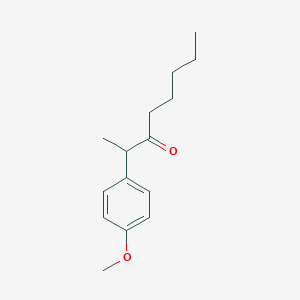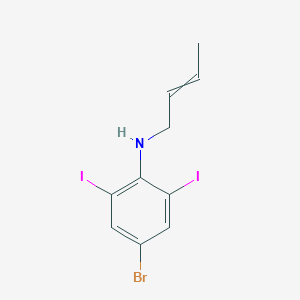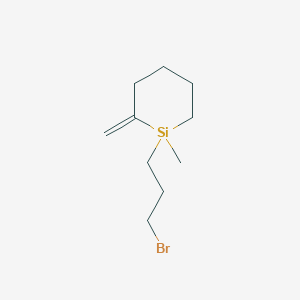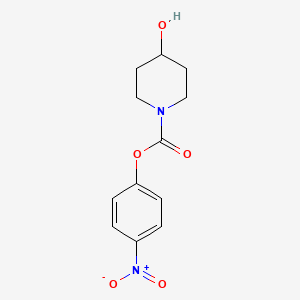![molecular formula C18H21N5O B12617890 7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one CAS No. 918663-21-5](/img/structure/B12617890.png)
7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a pyrimidine ring fused with another pyrimidine ring, and it has a hexylamino group at the 7-position and a phenyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form an intermediate, which is then further reacted to produce the desired compound . The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine rings.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions where halogen atoms are present.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as a kinase inhibitor, which can be useful in regulating various biological pathways.
Medicine: Due to its kinase inhibitory properties, it is being explored as a potential therapeutic agent for treating cancers and other diseases involving dysregulated kinase activity.
Industry: It may find applications in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one primarily involves its ability to inhibit kinase enzymes. Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, a process crucial for many cellular functions. By inhibiting these enzymes, the compound can disrupt various signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
7-Deazaadenine Derivatives: These compounds have a similar pyrimidine structure and are known for their biological activities, including anti-HIV and antitumor properties.
Pyrazolopyrimidine Derivatives: These compounds also share a similar core structure and are studied for their kinase inhibitory activities.
Uniqueness
What sets 7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the hexylamino group at the 7-position and the phenyl group at the 2-position enhances its ability to interact with specific molecular targets, making it a promising candidate for drug development.
Propiedades
Número CAS |
918663-21-5 |
|---|---|
Fórmula molecular |
C18H21N5O |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-(hexylamino)-7-phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C18H21N5O/c1-2-3-4-8-11-19-18-20-12-14-16(23-18)21-15(22-17(14)24)13-9-6-5-7-10-13/h5-7,9-10,12H,2-4,8,11H2,1H3,(H2,19,20,21,22,23,24) |
Clave InChI |
XUTWDPHJEBWNRA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1=NC=C2C(=O)NC(=NC2=N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12617812.png)
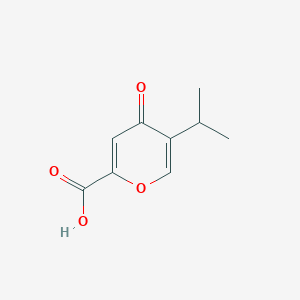
![4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine](/img/structure/B12617840.png)
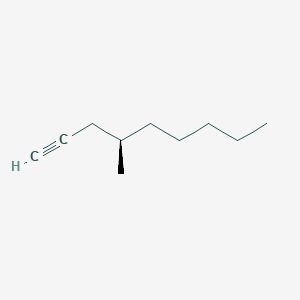
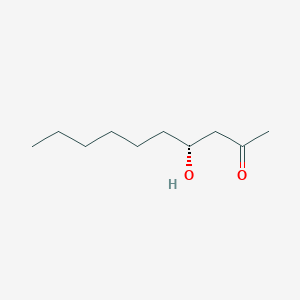
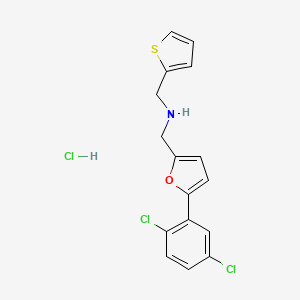

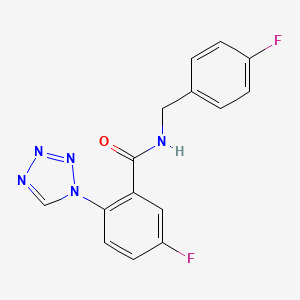
![8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12617872.png)
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)
